molecular formula C8H11BrN2 B3032508 4-Bromo-5-(cyclopropylmethyl)-1-methyl-1h-pyrazole CAS No. 2079069-45-5

4-Bromo-5-(cyclopropylmethyl)-1-methyl-1h-pyrazole

Cat. No. B3032508
M. Wt: 215.09
InChI Key: MRIGFESRPAHEEG-UHFFFAOYSA-N
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Description

The compound "4-Bromo-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of bromopyrazoles can be achieved through copper(I)-catalyzed cycloaddition of alkynes with 4-bromosydnones, providing a regioselective method for the preparation of these compounds . Additionally, Brønsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines have been used to synthesize 1,3,5-trisubstituted pyrazoles . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives, which may be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using X-ray diffraction, as demonstrated in the study of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones . The supramolecular architecture of these compounds is often controlled by hydrogen bonding and π-stacking interactions, which are crucial for understanding the properties and reactivity of the compound .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including palladium-catalyzed cross-coupling reactions , cyclopropanation , and nucleophilic substitution reactions . These reactions allow for the functionalization and further derivatization of the pyrazole core, which can be tailored for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of bromine atoms can make them suitable for further functionalization through metalation or cross-coupling reactions . The introduction of substituents such as the cyclopropylmethyl group can affect the compound's lipophilicity, boiling point, and stability, which are important parameters in drug design and synthesis .

Relevant Case Studies

Case studies involving pyrazole derivatives often focus on their biological activities. For example, some 3,5-diphenyl-1H-pyrazole derivatives have shown remarkable analgesic activity, as well as moderate hypotensive and anti-inflammatory activities . These studies are essential for understanding the potential therapeutic applications of pyrazole compounds, including the one described in this analysis.

Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole and related brominated pyrazoles serve as versatile precursors in the synthesis of various heterocyclic compounds. For instance, brominated trihalomethylenones have been explored as precursors to synthesize a range of pyrazole derivatives, including 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through cyclocondensation reactions, showcasing their utility in creating structurally diverse molecules with potential applications in medicinal chemistry and material science (Martins et al., 2013).

Antimicrobial and Antifungal Activity

The synthesis of N-phenylpyrazole derivatives using precursors like 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole has demonstrated significant antimicrobial properties. These compounds have been evaluated for their in vitro assays for antifungal and antibacterial activities, indicating their potential as therapeutic agents against pathogenic yeast and moulds, highlighting their significance in developing new antimicrobial drugs (Farag et al., 2008).

Analgesic and Other Biological Activities

Compounds derived from bromo-substituted pyrazoles, such as N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives, have shown notable analgesic activity in mice. Moreover, these compounds exhibit moderate hypotensive, bradycardiac, anti-inflammatory activities, and infiltration anesthesia in animal models, along with a weak platelet antiaggregating activity in vitro, suggesting their potential in therapeutic applications for pain management and cardiovascular conditions (Bondavalli et al., 1988).

Photophysical and Quantum Chemical Analysis

Research involving the photophysical and quantum chemical analysis of geometrical isomers of pyrazoline derivatives, including those with bromo-substituted structures, has revealed unique solvatochromic responses. Such studies are pivotal for understanding the behavior of these compounds in various media, which is crucial for their application in photonic materials and devices. The inclusion of bromo-substituted pyrazoles in these studies emphasizes their importance in the development of advanced materials with tailored optical properties (Mati et al., 2012).

Future Directions

The future directions for the study of “4-Bromo-5-(cyclopropylmethyl)-1-methyl-1h-pyrazole” could involve further exploration of its synthesis, properties, and potential applications. Given the utility of similar compounds in various areas of chemistry, this compound could also have interesting applications .

properties

IUPAC Name

4-bromo-5-(cyclopropylmethyl)-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-11-8(4-6-2-3-6)7(9)5-10-11/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIGFESRPAHEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701230542
Record name 4-Bromo-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-(cyclopropylmethyl)-1-methyl-1h-pyrazole

CAS RN

2079069-45-5
Record name 4-Bromo-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2079069-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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